7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
Description
Molecular Formula: C₁₃H₈ClN₃O₄S
Molecular Weight: 337.73 g/mol
Key Features:
Properties
IUPAC Name |
7-(benzenesulfonyl)-2-chloropyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3O4S/c14-13-15-7-8-6-10(12(18)19)17(11(8)16-13)22(20,21)9-4-2-1-3-5-9/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGRLUQLXMPYJB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=CN=C(N=C32)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-(Benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer therapeutics. This article reviews its biological activity, focusing on its mechanisms of action, cytotoxic effects, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H8ClN3O4S
- Molecular Weight : 337.73 g/mol
- CAS Number : 1638767-43-7
The compound exhibits its biological activity primarily through the inhibition of specific tyrosine kinases, which are critical in the regulation of various cellular processes including proliferation and survival. The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing multi-targeted kinase inhibitors.
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings from in vitro studies:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 43.15 - 68.17 | Induces apoptosis via caspase activation |
| HepG2 (Liver Cancer) | 29 - 59 | Cell cycle arrest and pro-apoptotic protein upregulation |
| MDA-MB-231 (Breast) | Not specified | Multi-target kinase inhibition |
| HeLa (Cervical) | Not specified | Induction of apoptosis |
The compound demonstrated varying levels of cytotoxicity across different cancer cell lines, with notable effects on HepG2 cells where it induced significant cell death at lower concentrations compared to other tested lines .
Case Studies
-
Study on Multi-Kinase Inhibition :
A study synthesized several derivatives of pyrrolo[2,3-d]pyrimidine, including the target compound. Among these derivatives, it was found that modifications led to enhanced potency against key targets such as EGFR and VEGFR2. The most potent derivative showed an IC50 value comparable to established inhibitors like sunitinib . -
Apoptosis Induction Mechanism :
Research indicated that treatment with this compound resulted in increased levels of pro-apoptotic proteins such as caspase-3 and Bax while decreasing Bcl-2 levels. This shift in protein expression suggests a strong apoptotic effect mediated by this compound .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Molecular Formula : C13H8ClN3O4S
- Molecular Weight : 337.73 g/mol
- CAS Number : 1638767-43-7
- IUPAC Name : 7-(benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid
The structure of this compound features a pyrrolo[2,3-d]pyrimidine core, which is known for its biological activity and versatility in medicinal applications.
Medicinal Chemistry
The compound is primarily investigated for its potential as a therapeutic agent. Research has indicated that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant biological activities, including anti-cancer properties. The incorporation of the benzenesulfonyl group enhances the compound's ability to interact with biological targets.
Case Study: Anti-Cancer Activity
A study explored the synthesis of various pyrrolo[2,3-d]pyrimidine derivatives, including this compound. The results demonstrated that these compounds showed promising anti-proliferative effects against several cancer cell lines, indicating their potential as anti-cancer agents .
Protein Degradation
Recent advancements in targeted protein degradation have highlighted the role of small molecules in modulating protein levels within cells. Compounds like this compound are being studied as potential "degraders" that can selectively target and degrade specific proteins associated with diseases.
Case Study: Targeted Protein Degradation
Research published on the use of this compound in the development of novel protein degraders revealed its efficacy in selectively degrading proteins linked to cancer progression. This approach opens new avenues for therapeutic interventions by targeting previously "undruggable" proteins .
Drug Discovery
As a building block in drug synthesis, this compound is utilized to create more complex molecules with enhanced pharmacological profiles. Its unique structure allows chemists to modify it further for improved efficacy and selectivity.
Case Study: Synthesis of Novel Compounds
In a series of experiments aimed at developing new anti-inflammatory drugs, researchers synthesized derivatives based on this compound. The modifications led to compounds with improved activity against inflammatory pathways, showcasing its utility in drug discovery .
Data Table: Summary of Applications
Comparison with Similar Compounds
Substituent Variations at Position 7
The 7-position substituent critically impacts electronic properties and biological activity:
Functional Group Variations at Position 6
The 6-position functional group modulates solubility and reactivity:
Impact : Carboxylic acid derivatives are preferred for solubility and synthetic flexibility, while esters/amides enhance bioavailability.
Halogen and Heterocyclic Modifications
Variations in halogens and fused rings alter electronic and steric properties:
Preparation Methods
Chlorination of Pyrrolo[2,3-d]pyrimidine Precursors
A crucial early step in synthesizing 2-chloro-substituted pyrrolo[2,3-d]pyrimidines involves selective chlorination of pyrrolo[2,3-d]pyrimidine diols. This is typically achieved by reacting 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl₃) in an aromatic solvent such as toluene. The reaction proceeds under controlled temperature conditions:
- Initial temperature: 0°C to 50°C (preferably ~25°C)
- Subsequent temperature increase: 40°C to 100°C (preferably ~75°C)
- Reagent equivalents: POCl₃ (approx. 3 equivalents), tertiary amine base (e.g., diisopropylethylamine, approx. 2 equivalents)
This method yields 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine intermediates, which are key for further functionalization.
Introduction of the Benzenesulfonyl Group at the 7-Position
The installation of the benzenesulfonyl group at the 7-position can be accomplished via sulfonylation reactions on the pyrrolo[2,3-d]pyrimidine core. Typical procedures involve:
- Reaction of 7H-pyrrolo[2,3-d]pyrimidine derivatives with benzenesulfonyl chloride under basic conditions.
- Protection/deprotection strategies may be employed to improve regioselectivity, where tosyl (p-toluenesulfonyl) or benzyl groups serve as protecting groups removable by hydrogenolysis or aqueous alkali treatment.
The order of introduction and removal of sulfonyl and benzyl groups can be flexible, allowing optimization of yields and purity.
Synthesis of the 6-Carboxylic Acid Moiety
The carboxylic acid group at the 6-position is introduced through multi-step synthetic routes starting from halogenated pyrimidine intermediates. A notable approach involves:
- Coupling of 5-bromo-2-chloro-N-substituted pyrimidine-4-amine derivatives with acrylic acid in the presence of metal catalysts.
- Catalytic system: nickel salts (e.g., nickel chloride) combined with cuprous halides (e.g., cuprous iodide) and organic ligands such as triphenylphosphine.
- Base: organic bases like N,N-diisopropylethylamine.
- Solvent: absolute ethanol or polar aprotic solvents like N,N-dimethylformamide (DMF).
- Reaction conditions: stirring at 50-80°C under nitrogen atmosphere for several hours.
This step yields 3-[2-chloro-4-(cyclopentylamino)-5-pyrimidinyl]-2-acrylic acid intermediates with yields around 70-73%.
Intramolecular Cyclization to Form the Pyrrolo Ring
Following the coupling, intramolecular cyclization is performed to close the pyrrolo ring and form the 6-carboxylic acid functionalized pyrrolo[2,3-d]pyrimidine:
- The acrylic acid-substituted intermediate is dissolved in an organic solvent such as DMF, DMAc, or DMSO.
- A catalyst such as cuprous chloride or cuprous bromide is added.
- A base (organic or inorganic, e.g., diisopropylethylamine or potassium carbonate) is used.
- The reaction is conducted at 50-110°C under nitrogen protection.
This step yields 2-chloro-7-cyclopentyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid intermediates.
Oxidative Aromatization to the Final Pyrrolo[2,3-d]pyrimidine
The final step involves oxidation to aromatize the pyrrolo ring system:
- The dihydro intermediate is treated with an oxidant such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).
- The reaction is performed in solvents like tetrahydrofuran (THF), methyl tert-butyl ether, or acetone.
- Temperature control is critical: initial temperature 20-60°C, increased to 40-70°C during oxidant addition.
- Molar ratio of intermediate to DDQ ranges from 1:1 to 1:3.
This oxidation yields the fully aromatic 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, which can be further functionalized to introduce the benzenesulfonyl group.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Key Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Chlorination | 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol + POCl₃, toluene, 0-50°C → 40-100°C, diisopropylethylamine | Not specified | Forms 2,4-dichloro intermediate |
| 2 | Sulfonylation | Benzenesulfonyl chloride, base, possible protection/deprotection via tosyl/benzyl groups | Not specified | Regioselective sulfonylation at 7-position |
| 3 | Coupling with acrylic acid | 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine + acrylic acid, NiCl₂, CuI, triphenylphosphine, DIPEA, EtOH | ~73 | Forms acrylic acid-substituted pyrimidine |
| 4 | Cyclization | Acrylic acid intermediate + CuCl or CuBr, base (DIPEA or K₂CO₃), DMF or similar, 50-110°C | Not specified | Forms dihydro-pyrrolo intermediate |
| 5 | Oxidation | Dihydro intermediate + DDQ, THF or similar, 20-70°C | Not specified | Aromatizes pyrrolo ring |
Research Findings and Process Optimization Notes
- The use of nickel salts and cuprous halides as catalysts in the coupling step avoids expensive palladium catalysts, reducing costs and improving industrial scalability.
- The choice of organic ligands (e.g., triphenylphosphine) and bases (e.g., N,N-diisopropylethylamine) is critical for high coupling efficiency and selectivity.
- Temperature control during chlorination and oxidation steps is essential to prevent side reactions and degradation.
- Protection and deprotection strategies involving tosyl and benzyl groups allow selective functionalization and purification of intermediates.
- The overall synthetic route balances cost, yield, and scalability, making it suitable for pharmaceutical intermediate production.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 7-(benzenesulfonyl)-2-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid?
- Methodological Answer : A multi-step synthesis is typically employed, starting with the pyrrolo[2,3-d]pyrimidine core. Key steps include:
- Sulfonylation : Introduce the benzenesulfonyl group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions (e.g., NaH in THF) .
- Chlorination : Substitute the 2-position using POCl₃ or PCl₅ in the presence of a catalyst like DMF .
- Carboxylation : Convert the 6-position to a carboxylic acid via hydrolysis of a nitrile intermediate or direct oxidation of a methyl group using KMnO₄ .
- Validation : Confirm intermediate structures using (e.g., aromatic protons at δ 6.3–7.4 ppm) and LC-MS .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMSO, DMF) for initial dissolution, followed by dilution with water or ethanol for biological assays .
- Derivatization : Improve solubility by converting the carboxylic acid to a sodium salt using NaOH or forming an ester (e.g., methyl ester with MeOH/H₂SO₄) for intermediate steps .
- Analytical Confirmation : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity post-derivatization .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : identifies aromatic protons (δ 6.5–8.0 ppm for pyrrolopyrimidine and benzenesulfonyl groups) and confirms carbonyl (δ ~170 ppm) and sulfonyl (δ ~125 ppm) carbons .
- FT-IR : Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .
- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., [M-H]⁻ ion) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Methodological Answer :
- Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent ratio). For example, optimize sulfonylation by varying NaH equivalents (1.2–2.0 eq) and reaction time (2–6 hours) .
- Computational Feedback : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers for chlorination steps. Tools like Gaussian or ORCA can predict optimal POCl₃ concentrations .
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust conditions dynamically .
Q. How should researchers resolve contradictions in analytical data (e.g., conflicting NMR shifts)?
- Methodological Answer :
- Cross-Validation : Compare experimental shifts with simulated spectra from computational tools (e.g., ACD/Labs or ChemDraw) .
- Isotopic Labeling : Introduce -labeled intermediates to clarify ambiguous carbon environments .
- Statistical Analysis : Apply principal component analysis (PCA) to batch data and identify outliers caused by impurities or solvent effects .
Q. What strategies are effective for studying the compound’s reactivity in biological systems?
- Methodological Answer :
- Proteomics : Use click chemistry (e.g., azide-alkyne cycloaddition) to tag the compound and identify cellular targets via LC-MS/MS .
- Metabolic Stability Assays : Incubate with liver microsomes (human or murine) and quantify degradation via UPLC-UV at 254 nm .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinases) using GROMACS or AMBER to predict off-target effects .
Q. How can computational tools enhance the design of derivatives with improved properties?
- Methodological Answer :
- QSAR Modeling : Train models on existing pyrrolopyrimidine analogs to predict bioactivity (e.g., IC₅₀) and ADMET profiles .
- Docking Studies : Use AutoDock Vina to screen virtual libraries for derivatives with higher affinity to targets like EGFR or PDGFR .
- Synthetic Accessibility Scoring : Employ tools like Synthia to prioritize derivatives with feasible synthetic pathways .
Data Contradiction Analysis
- Example : Conflicting yields reported for chlorination steps (e.g., 50% vs. 70%).
- Resolution :
- Reproduce Conditions : Ensure consistency in reagent purity (e.g., POCl₃ stored under N₂) and moisture control .
- Error Analysis : Calculate standard deviations across triplicate runs to distinguish methodological vs. random errors .
- Literature Cross-Reference : Compare with analogous reactions in (e.g., 2-chloro derivatives synthesized at 65–85% yields under anhydrous conditions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
